

Omapatrilat Metabolite Profiles: A Comparative Analysis in Health and Disease

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Compound of Interest					
Compound Name:	Omapatrilat metabolite M1-a				
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An objective comparison of omapatrilat's metabolic fate in healthy individuals versus those with renal impairment reveals nuances in metabolite handling, though direct comparative studies in cardiac disease states remain limited. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive overview of omapatrilat's metabolism, supported by experimental data and detailed methodologies.

Omapatrilat, an investigational vasopeptidase inhibitor, undergoes extensive metabolism in the human body. Understanding how these metabolic pathways are altered in diseased states is crucial for assessing the drug's safety and efficacy. While direct comparisons of metabolite profiles in patients with heart failure or hypertension are not readily available in published literature, studies in healthy volunteers and individuals with renal impairment offer valuable insights into the disposition of this compound.

Quantitative Comparison of Omapatrilat and its Metabolites

The metabolism of omapatrilat results in several metabolites, with S-methylation and hydrolysis of the exocyclic amide bond being major pathways.[1] The tables below summarize the key metabolites identified in human plasma and urine, primarily from studies conducted in healthy subjects, and pharmacokinetic parameters in subjects with varying degrees of renal function.

Table 1: Prominent Omapatrilat Metabolites Identified in Human Plasma and Urine (Healthy Subjects)



Metabolite	Location Found	Metabolic Pathway	
Omapatrilat	Plasma, Urine	Parent Drug	
S-methyl omapatrilat	Plasma, Urine	S-methylation	
Acyl glucuronide of S-methyl omapatrilat	Plasma, Urine	Glucuronidation	
S-methyl (S)-2-thio-3- phenylpropionic acid	Plasma	Amide hydrolysis followed by S-methylation	
Diastereomers of S-methyl sulfoxide of (S)-2-thio-3-phenylpropionic acid	Urine	Amide hydrolysis, S- methylation, and S-oxidation	
Acyl glucuronide of S-methyl (S)-2-thio-3-phenylpropionic acid	Urine	Amide hydrolysis, S- methylation, and Glucuronidation	
L-cysteine mixed disulfide of omapatrilat	Urine	Disulfide exchange	
Diastereomers of S-methyl sulfoxide of omapatrilat	Urine	S-methylation and S-oxidation	
S-methyl omapatrilat ring sulfoxide	Urine	S-methylation and S-oxidation	

Source: Data compiled from a study describing the plasma profile and urinary metabolites of omapatrilat in subjects dosed orally with 50 mg of [14C]omapatrilat.[1]

Table 2: Pharmacokinetic Parameters of Omapatrilat and its Metabolites in Subjects with Varying Renal Function



Analyte	Pharmacokinet ic Parameter	Normal Renal Function (CLcr ≥ 80 mL/min)	Mild to Moderate Impairment (30 ≤ CLcr < 80 mL/min)	Severe Impairment (CLcr < 30 mL/min)
Omapatrilat	tmax (h)	1.5 - 2	1.5 - 2	1.5 - 2
Accumulation	Minimal	Minimal	Minimal	
Phenylmercapto propionic acid	tmax (h)	2 - 3	2 - 3	2 - 3
Accumulation	Minimal	Minimal	Minimal	
S- methylomapatrila t	tmax (h)	2.5 - 3.5	2.5 - 3.5	2.5 - 3.5
Accumulation	Moderate	Moderate	Moderate	
S- methylphenylmer captopropionic acid	tmax (h)	7 - 10	7 - 10	7 - 10
Accumulation	Moderate	Moderate	Moderate	

Source: Data from a study on the disposition and safety of omapatrilat in subjects with renal impairment following oral administration of 10 mg/day for 8 to 9 days.[2] The potentially active metabolite, cyclic S-oxide-omapatrilat, was undetectable.[2]

Experimental Protocols

The characterization and quantification of omapatrilat and its metabolites have been achieved through sophisticated analytical techniques. Below are the methodologies employed in key studies.



Analysis of Omapatrilat and its Metabolites in Human Plasma

A sensitive and specific high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for the quantitative determination of omapatrilat and its metabolites (BMS-196087, 225308, 198433, and 253653) in human plasma.[3]

- Sample Preparation: To protect the free sulfhydryl groups of omapatrilat and some of its
 metabolites, methyl acrylate (MA) was used for derivatization.[3] Plasma samples (0.5 mL)
 were mixed with an internal standard working solution.[3] Proteins were precipitated and the
 analytes extracted using methyl-tert butyl ether following the addition of hydrochloric acid.[3]
 The organic layer was then evaporated, and the residue was reconstituted in the mobile
 phase for analysis.[3]
- Chromatography and Mass Spectrometry: The analysis was performed using HPLC coupled with tandem mass spectrometry, with multiple reaction monitoring (MRM) to ensure high specificity.[3]

Pharmacokinetic Analysis in Healthy Subjects

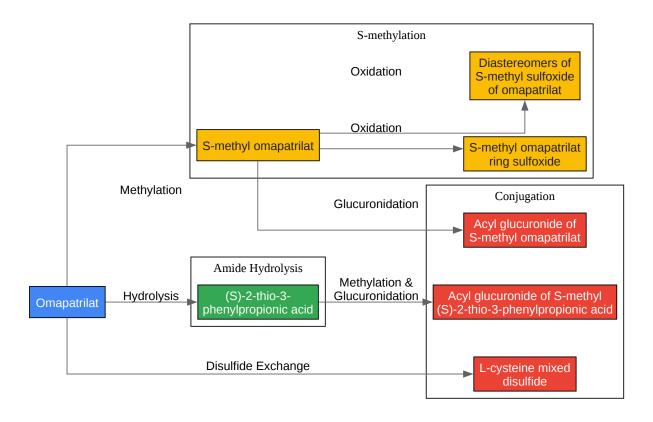
In studies with healthy male subjects, the pharmacokinetic parameters of omapatrilat were determined after single and multiple oral doses.[4]

- Sample Collection: Venous blood samples were collected at various time points pre- and post-dose to capture the full pharmacokinetic profile.[4]
- Quantification: Omapatrilat concentrations in plasma were quantified using a validated liquid chromatography coupled with positive ion electrospray mass spectrometry (LC/MS) method.
 [4]
- Parameter Estimation: Noncompartmental analysis was used to estimate key pharmacokinetic parameters such as Cmax, tmax, and AUC.[4]

Visualizing Omapatrilat's Metabolic Pathway and Experimental Workflow



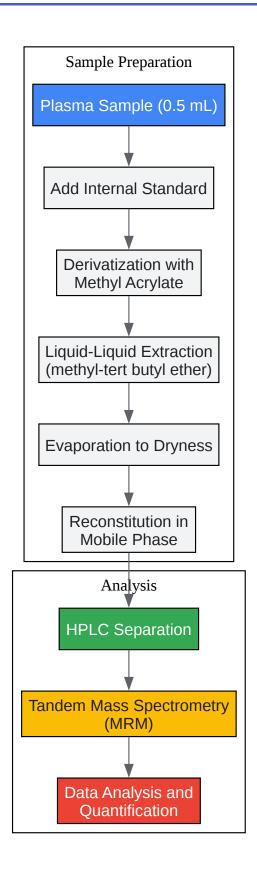
To better illustrate the processes involved in omapatrilat's metabolism and analysis, the following diagrams have been generated using Graphviz.



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Caption: Major metabolic pathways of omapatrilat in humans.





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Caption: Workflow for omapatrilat metabolite analysis in plasma.



In conclusion, omapatrilat is extensively metabolized through various pathways. While data directly comparing metabolite profiles between healthy individuals and those with hypertension or heart failure is lacking, studies in subjects with renal impairment suggest that the accumulation of S-methylated metabolites is moderately increased. The pharmacokinetic profile of the parent drug, omapatrilat, appears to be independent of renal function.[2] Further research is warranted to fully elucidate the impact of cardiovascular diseases on the metabolic fate of omapatrilat.

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